2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide
Overview
Description
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a methoxyphenylpiperazine is synthesized by reacting 4-methoxybenzaldehyde with piperazine in the presence of formaldehyde.
Introduction of the oxoethyl group: The methoxyphenylpiperazine is then reacted with an appropriate oxoethylating agent under controlled conditions to introduce the oxoethyl group.
Coupling with phenylpiperazine: The intermediate is then coupled with phenylpiperazine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes, due to its piperazine moiety.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It acts as an antagonist at alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and the lower urinary tract . By blocking these receptors, the compound can inhibit the effects of endogenous neurotransmitters like noradrenaline and epinephrine, leading to vasodilation and relaxation of smooth muscles.
Comparison with Similar Compounds
Similar compounds to 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide include other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds also act as alpha1-adrenergic receptor antagonists but differ in their specific structures and pharmacokinetic profiles. For example:
Trazodone: Primarily used as an antidepressant and anxiolytic.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: Used for the management of hypertension.
The uniqueness of this compound lies in its specific structural features, which may confer distinct pharmacological properties and therapeutic potential.
Properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-33-20-9-7-19(8-10-20)27-13-15-28(16-14-27)22(30)17-21-23(31)25-11-12-29(21)24(32)26-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,25,31)(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYGBFUZCUOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3C(=O)NCCN3C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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